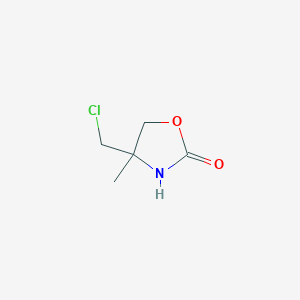

4-Chloromethyl-4-methyl-oxazolidin-2-one

描述

4-Chloromethyl-4-methyl-oxazolidin-2-one is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloromethyl-4-methyl-oxazolidin-2-one, and how can reaction yields be optimized?

The synthesis of oxazolidinone derivatives typically involves cyclization or nucleophilic substitution strategies. For example, describes a method where 4-chlorobenzaldehyde reacts with methyl thioacetate, followed by hydrogenation. Adapting this approach, this compound could be synthesized via:

- Step 1 : Condensation of a chloromethyl precursor (e.g., 4-chloromethyl-4-methylcarbamate) with a carbonyl compound.

- Step 2 : Cyclization using a base (e.g., KCO) in anhydrous THF at 60–80°C.

- Yield optimization : Use catalytic agents (e.g., DMAP) and inert atmosphere to minimize side reactions. Monitor reaction progress via TLC (R ~0.3 in EtOAc/hexane 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- NMR spectroscopy : H NMR (CDCl) should show resonances for the oxazolidinone ring (δ 4.2–4.8 ppm) and chloromethyl group (δ 3.8–4.1 ppm).

- IR spectroscopy : Look for C=O stretching (~1750 cm) and C–Cl bonds (~650 cm).

- X-ray crystallography : For definitive structural confirmation, single-crystal analysis (e.g., Mo-Kα radiation, 298 K) can resolve bond angles and stereochemistry, as demonstrated for related oxazolidinones in and .

Q. How can impurities be removed during purification of this compound?

- Column chromatography : Use silica gel (60–120 mesh) with a gradient of EtOAc/hexane (10–30% EtOAc).

- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystal formation.

- HPLC : Utilize reverse-phase columns (e.g., C18, 5 µm) with acetonitrile/water (70:30) at 1 mL/min (retention time ~8–10 min) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be investigated?

- Isotopic labeling : Introduce C or N labels into the starting materials to track bond formation via NMR or mass spectrometry.

- Computational studies : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies. highlights similar approaches for oxazolidinone derivatives .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate species .

Q. What strategies are effective for resolving contradictory data in synthetic yields across different studies?

Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. To address this:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, base strength).

- Cross-validation : Compare results with literature protocols for related oxazolidinones (e.g., ’s 11-step synthesis for a quinazoline derivative).

- Reproducibility checks : Repeat reactions under strictly controlled anhydrous conditions .

Q. How can this compound be applied in medicinal chemistry research?

- Pharmacophore design : The chloromethyl group enhances electrophilicity for covalent binding with target enzymes.

- Biological assays : Test inhibitory activity against bacterial targets (e.g., MurA enzyme in peptidoglycan synthesis) using MIC assays.

- Prodrug development : Modify the oxazolidinone ring to improve solubility and bioavailability, as seen in ’s approach for agrochemical derivatives .

Q. What structural modifications enhance the stability of this compound under physiological conditions?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., CF) at the 4-position to reduce hydrolysis.

- Steric shielding : Add bulky groups (e.g., tert-butyl) adjacent to the chloromethyl moiety.

- Prodrug strategies : Mask the chloromethyl group with a cleavable linker (e.g., esterase-sensitive moieties) .

属性

分子式 |

C5H8ClNO2 |

|---|---|

分子量 |

149.57 g/mol |

IUPAC 名称 |

4-(chloromethyl)-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8ClNO2/c1-5(2-6)3-9-4(8)7-5/h2-3H2,1H3,(H,7,8) |

InChI 键 |

ZNRWGDVIRDFINI-UHFFFAOYSA-N |

规范 SMILES |

CC1(COC(=O)N1)CCl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。